molecular formula C21H24ClN3O6 B8132417 3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)benzoic acid hydrochloride

3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)benzoic acid hydrochloride

Cat. No.: B8132417
M. Wt: 449.9 g/mol
InChI Key: YDBSCPGGLDYOGA-UHFFFAOYSA-N
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Description

3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)benzoic acid hydrochloride is a complex organic compound with the molecular formula C21H24O6N3Cl. It is a derivative of quinazoline, a heterocyclic aromatic organic compound. This compound is known for its potential therapeutic applications, particularly in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)benzoic acid hydrochloride involves multiple steps. One common method starts with the preparation of key intermediates, such as 6,7-bis(2-methoxyethoxy)quinazoline. This intermediate is then reacted with 3-aminobenzoic acid under specific conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)benzoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent used .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives .

Scientific Research Applications

3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)benzoic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as protein kinases. It inhibits the activity of these enzymes, which play a crucial role in cell signaling pathways. By blocking these pathways, the compound can prevent the proliferation of cancer cells and induce apoptosis (programmed cell death) .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)benzoic acid hydrochloride apart from these similar compounds is its unique structure, which provides distinct binding properties and potentially different therapeutic effects. Its specific substituents and functional groups contribute to its unique chemical and biological activities .

Properties

IUPAC Name

3-[[6,7-bis(2-methoxyethoxy)quinazolin-4-yl]amino]benzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6.ClH/c1-27-6-8-29-18-11-16-17(12-19(18)30-9-7-28-2)22-13-23-20(16)24-15-5-3-4-14(10-15)21(25)26;/h3-5,10-13H,6-9H2,1-2H3,(H,25,26)(H,22,23,24);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBSCPGGLDYOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C(=O)O)OCCOC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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